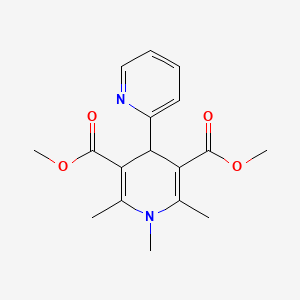

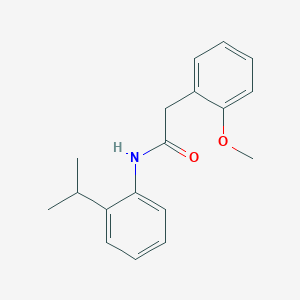

![molecular formula C21H28N6 B5572185 1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5572185.png)

1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex chemical entity with potential applications in various scientific and medicinal fields. Its unique structure, involving a triazole ring fused to an isoquinoline and piperidine unit, makes it an interesting subject for study.

Synthesis Analysis

The synthesis of such compounds generally involves multistep reaction sequences. For instance, Sami et al. (1995) and Dangi et al. (2010) discuss the synthesis of structurally similar compounds through a series of condensation and substitution reactions, illustrating the complexity of synthesizing these types of molecules (Sami et al., 1995); (Dangi et al., 2010).

Molecular Structure Analysis

The molecule's structure is characterized by its triazole core, which is linked to an ethyl group and a complex isoquinolinylpiperidinyl moiety. This configuration could significantly influence its chemical properties and biological activities.

Chemical Reactions and Properties

The presence of various functional groups in the molecule suggests that it can undergo a range of chemical reactions. For example, Sidhu et al. (1966) detail the reactivity of triazoloisoquinolines, indicating possible reactions such as nucleophilic substitutions and cyclizations (Sidhu et al., 1966).

科学的研究の応用

Neurokinin-1 Receptor Antagonism

One prominent application involves derivatives acting as neurokinin-1 (NK1) receptor antagonists, demonstrating potential for treating emesis and depression. Harrison et al. (2001) developed a water-soluble, orally active h-NK(1) receptor antagonist with significant solubility and efficacy in pre-clinical tests relevant to emesis and depression, highlighting its potential for intravenous and oral clinical administration (Harrison et al., 2001).

Antitumor and Antimicrobial Activities

Compounds containing the isoquinoline moiety have been explored for their antitumor and antimicrobial activities. Kassab et al. (2016) synthesized novel quinazoline derivatives demonstrating anticancer and antimicrobial effects, indicating the structural relevance of isoquinoline derivatives in pharmaceutical research (Kassab et al., 2016).

Antitumor Activity and QSAR

Another study by Sami et al. (1995) explored amino-substituted dibenz[de,h]isoquinoline-1,3-diones, revealing a strong dependence of antitumor potency on substitution position. This work contributes to understanding the structure-activity relationships (SAR) and potential antitumor applications of isoquinoline derivatives (Sami et al., 1995).

Click Chemistry for Acetylcholinesterase Inhibitors

Innovative synthetic approaches, such as click chemistry, have been employed to create hybrids targeting neurological disorders. Ming (2011) reports on the synthesis of tacrine-tetrahydroisoquinoline hybrids as acetylcholinesterase inhibitors, a step forward in Alzheimer's disease research (Ming, 2011).

Antibacterial Activity

Asghari et al. (2014) investigated the synthesis of pyranoquinoline derivatives and their antibacterial efficacy, demonstrating the potential of isoquinoline derivatives in combating bacterial infections (Asghari et al., 2014).

作用機序

将来の方向性

特性

IUPAC Name |

1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6/c1-4-27-19(15-25(2)3)23-24-20(27)17-10-13-26(14-11-17)21-18-8-6-5-7-16(18)9-12-22-21/h5-9,12,17H,4,10-11,13-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAXGQAVWMLFKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1C2CCN(CC2)C3=NC=CC4=CC=CC=C43)CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5572112.png)

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5572119.png)

![2-{2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5572151.png)

![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)

![2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5572176.png)

![4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5572178.png)

![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)

![isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5572199.png)